molecular formula C13H23BrO3 B14576551 Ethyl 2-acetyl-8-bromo-2-methyloctanoate CAS No. 61285-16-3

Ethyl 2-acetyl-8-bromo-2-methyloctanoate

Cat. No.: B14576551
CAS No.: 61285-16-3
M. Wt: 307.22 g/mol
InChI Key: PDJKXLVCIHFGKT-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-8-bromo-2-methyloctanoate is an organic compound with the molecular formula C13H23BrO3. It is a brominated ester, which means it contains a bromine atom and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-8-bromo-2-methyloctanoate typically involves the bromination of an appropriate precursor, followed by esterification. One common method is the bromination of 2-methyloctanoic acid, followed by acetylation and esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent, a catalyst such as sulfuric acid, and an organic solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the bromination of 2-methyloctanoic acid in the presence of a catalyst, followed by acetylation and esterification. The use of automated systems and precise control of reaction conditions helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-8-bromo-2-methyloctanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of derivatives like 2-acetyl-8-hydroxy-2-methyloctanoate.

    Reduction: Formation of 2-acetyl-8-bromo-2-methyloctanol.

    Hydrolysis: Formation of 2-acetyl-8-bromo-2-methyloctanoic acid and ethanol.

Scientific Research Applications

Ethyl 2-acetyl-8-bromo-2-methyloctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-8-bromo-2-methyloctanoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or transesterification. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 2-acetyl-8-bromo-2-methyloctanoate can be compared with other brominated esters and similar compounds:

    Ethyl 2-bromo-2-methylbutanoate: Similar in structure but with a shorter carbon chain.

    Ethyl 2-acetyl-2-methyloctanoate: Lacks the bromine atom, affecting its reactivity and applications.

    Ethyl 2-bromo-2-methyloctanoate: Lacks the acetyl group, leading to different chemical properties.

Properties

CAS No.

61285-16-3

Molecular Formula

C13H23BrO3

Molecular Weight

307.22 g/mol

IUPAC Name

ethyl 2-acetyl-8-bromo-2-methyloctanoate

InChI

InChI=1S/C13H23BrO3/c1-4-17-12(16)13(3,11(2)15)9-7-5-6-8-10-14/h4-10H2,1-3H3

InChI Key

PDJKXLVCIHFGKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCCCCCBr)C(=O)C

Origin of Product

United States

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